Cas no 876592-09-5 ((4-phenyl-1H-1,2,3-triazol-5-yl)methanol)
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-TRIAZOLE-4-METHANOL, 5-PHENYL-
- (4-phenyl-1H-1,2,3-triazol-5-yl)methanol
- (5-phenyl-2H-1,2,3-triazol-4-yl)methanol
- EN300-862010
- CS-0263331
- AKOS003726238
- 985-888-6
- Z111479880
- STL225174
- (5-PHENYL-3H-1,2,3-TRIAZOL-4-YL)METHANOL
- (5-phenyl-2H-triazol-4-yl)methanol
- SCHEMBL14373826
- BKB59209
- 876592-09-5
-
- MDL: MFCD08277382
- Inchi: 1S/C9H9N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12)
- InChI Key: ZNVLCCLHMSMGAT-UHFFFAOYSA-N
- SMILES: OCC1C(C2C=CC=CC=2)=NNN=1
Computed Properties
- Exact Mass: 175.074561919Da
- Monoisotopic Mass: 175.074561919Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 61.8Ų
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-862010-0.05g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 0.05g |
$174.0 | 2023-06-06 | |
| Enamine | EN300-862010-0.1g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 0.1g |
$257.0 | 2023-06-06 | |
| Enamine | EN300-862010-0.25g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 0.25g |
$367.0 | 2023-06-06 | |
| Enamine | EN300-862010-0.5g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 0.5g |
$579.0 | 2023-06-06 | |
| Enamine | EN300-862010-1.0g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 1g |
$743.0 | 2023-06-06 | |
| Enamine | EN300-862010-2.5g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 2.5g |
$1454.0 | 2023-06-06 | |
| Enamine | EN300-862010-5.0g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 5g |
$2152.0 | 2023-06-06 | |
| Enamine | EN300-862010-10.0g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 10g |
$3191.0 | 2023-06-06 | |
| Enamine | EN300-2544285-0.05g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 0.05g |
$174.0 | 2023-09-02 | |
| Enamine | EN300-2544285-0.1g |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol |
876592-09-5 | 95% | 0.1g |
$257.0 | 2023-09-02 |
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on (4-phenyl-1H-1,2,3-triazol-5-yl)methanol
Chemical Profile of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (CAS No. 876592-09-5)
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol, identified by its CAS number 876592-09-5, is a specialized organic compound with significant potential in the field of pharmaceutical and biochemical research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a phenyl group and a methanol moiety in its molecular framework enhances its versatility, making it a valuable intermediate in the synthesis of more complex molecules.
The structural uniqueness of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol lies in its triazole core, which is flanked by a phenyl ring and a hydroxymethyl group. This configuration allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. The triazole ring itself is renowned for its stability and reactivity, making it a preferred scaffold in drug design. Its ability to engage in hydrogen bonding due to the hydroxymethyl group further expands its utility in molecular interactions.
In recent years, there has been growing interest in triazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of these compounds as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents. The phenyl substituent in (4-phenyl-1H-1,2,3-triazol-5-yl)methanol contributes to enhanced binding affinity to biological targets, a crucial factor in drug development.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structure to develop novel molecules with improved pharmacokinetic profiles. For instance, derivatives of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol have been investigated for their potential as protease inhibitors, which are essential in treating conditions such as cancer and infectious diseases.
The methanol moiety in the compound's name underscores its polar nature, which facilitates interactions with polar biological targets. This feature is particularly advantageous in drug design, where optimal solubility and bioavailability are critical. The compound's solubility profile has been optimized for various experimental conditions, making it suitable for both in vitro and in vivo studies.
Recent advancements in computational chemistry have further illuminated the potential of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol. Molecular docking studies have revealed its high binding affinity to several protein targets, suggesting its utility as an anti-cancer agent. These studies predict that modifications to its phenyl ring could enhance its efficacy against specific cancer pathways.
The synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the condensation of phenylhydrazine with propargyl alcohol under acidic conditions to form the triazole ring. Subsequent functionalization introduces the hydroxymethyl group at the 5-position of the triazole ring. This synthetic route underscores the compound's accessibility and scalability for industrial applications.
In conclusion, (4-phenyl-1H-1,2,3-triazol-5-yli)methanol (CAS No. 87659209) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow.
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